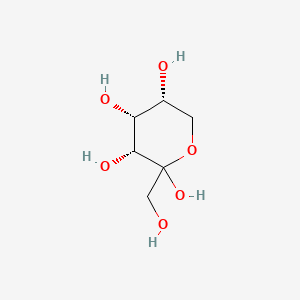
D-Psicose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Psicose, also known as D-allulose, is a rare monosaccharide that is a C-3 epimer of D-fructose. It is naturally found in small quantities in certain fruits and foods. This compound has gained significant attention due to its low-calorie content and potential health benefits, making it an attractive alternative to traditional sugars.
准备方法
Synthetic Routes and Reaction Conditions: D-Psicose can be synthesized through the enzymatic isomerization of D-fructose using this compound 3-epimerase. This enzyme catalyzes the conversion of D-fructose to this compound under optimal conditions, typically at a pH of 7.5 and a temperature of 55°C with the addition of manganese ions as a cofactor .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant this compound 3-epimerase expressed in microorganisms such as Escherichia coli. The process includes the fermentation of these engineered microorganisms, followed by purification steps to obtain high-purity this compound . Another method involves the use of isomerase or enzyme combinations derived from various bacteria, which offer good yield and stability .
化学反应分析
Types of Reactions: D-Psicose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: Various substitution reactions can occur, especially in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the desired substitution.
Major Products:
Oxidation: Produces this compound acids.
Reduction: Produces this compound alcohols.
Substitution: Produces various substituted derivatives of this compound.
科学研究应用
D-Psicose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Studied for its effects on metabolic pathways and its potential as a low-calorie sweetener.
Medicine: Investigated for its potential to reduce blood glucose levels and its antioxidant properties.
作用机制
D-Psicose exerts its effects primarily through its interaction with metabolic enzymes and pathways. It inhibits hepatic lipogenic enzymes and intestinal alpha-glycosidase, which helps in reducing body fat accumulation and blood glucose levels . Additionally, this compound has been shown to scavenge reactive oxygen species, providing antioxidant benefits .
相似化合物的比较
D-Tagatose: Another rare sugar with similar low-calorie properties.
D-Allose: Known for its potential health benefits and low-calorie content.
Xylitol: A sugar alcohol used as a low-calorie sweetener.
Uniqueness of D-Psicose: this compound is unique due to its specific inhibition of hepatic lipogenic enzymes and its ability to reduce blood glucose levels without being metabolized for energy . Unlike other similar compounds, this compound is poorly absorbed in the digestive tract, leading to minimal caloric contribution .
属性
CAS 编号 |
23140-52-5 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI 键 |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)
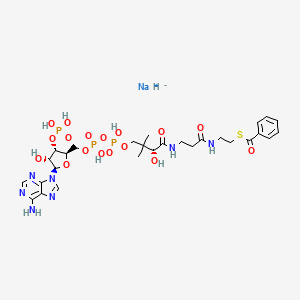
![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)
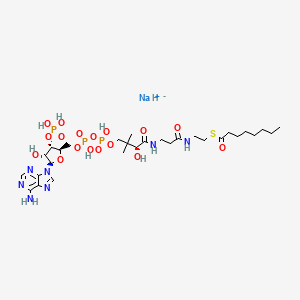
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)
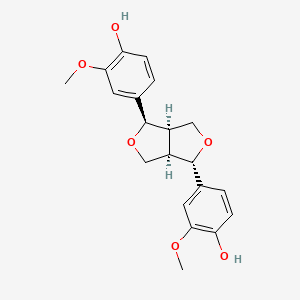
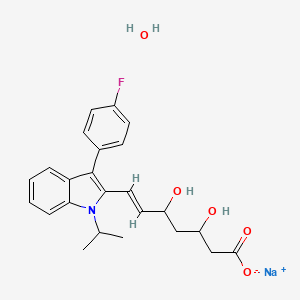
![(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone](/img/structure/B10783063.png)
![[99Mtc]-cbpao](/img/structure/B10783067.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B10783074.png)
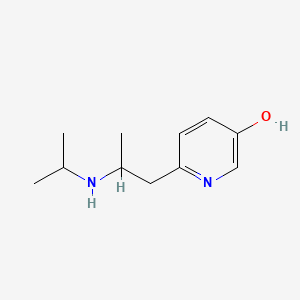
![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)

